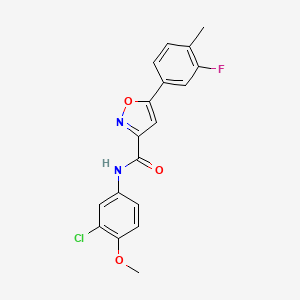![molecular formula C25H34N2O3 B14983908 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14983908.png)
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an azepane ring, a methoxyphenyl group, and an ethylphenoxyacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the ethylphenoxyacetamide moiety: This can be done through nucleophilic substitution reactions, where the azepane derivative reacts with an ethylphenoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(azepan-1-yl)-2-(4-hydroxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-ethylphenoxy)acetamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C25H34N2O3 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C25H34N2O3/c1-3-20-8-12-23(13-9-20)30-19-25(28)26-18-24(27-16-6-4-5-7-17-27)21-10-14-22(29-2)15-11-21/h8-15,24H,3-7,16-19H2,1-2H3,(H,26,28) |
Clave InChI |
WIVYOBVIIMQKOV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B14983828.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14983854.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B14983858.png)
![5-(4-chlorophenyl)-N-hexylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14983866.png)
![{1-[(2-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14983870.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14983873.png)
![5-(4-chlorophenyl)-N-cyclopentylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14983884.png)
![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14983887.png)
![4,7-dimethyl-2-[(4-phenoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983894.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14983899.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B14983916.png)
![1-[7-(2-Chlorophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B14983924.png)
![5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14983925.png)
